molecular formula C18H25N B12521225 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine CAS No. 682355-39-1

1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine

Cat. No.: B12521225
CAS No.: 682355-39-1
M. Wt: 255.4 g/mol
InChI Key: ZNFUOCRPAIYKFS-UHFFFAOYSA-N
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Description

1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring attached to a 4-methyl-1-phenylhex-1-yn-3-yl group. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and therapeutic potential .

Comparison with Similar Compounds

  • 1-(4-Methyl-1-phenylhex-1-yn-3-yl)morpholine
  • 1-(4-Methyl-1-phenylhex-1-yn-3-yl)pyrrolidine
  • 1-(4-Methyl-1-phenylhex-1-yn-3-yl)azepane

Comparison: 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine is unique due to its specific structural features and the presence of the piperidine ring. Compared to similar compounds, it may exhibit distinct biological activities and pharmacological properties. For example, the piperidine ring may confer different binding affinities to receptors or enzymes compared to morpholine or pyrrolidine rings .

Properties

CAS No.

682355-39-1

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

1-(4-methyl-1-phenylhex-1-yn-3-yl)piperidine

InChI

InChI=1S/C18H25N/c1-3-16(2)18(19-14-8-5-9-15-19)13-12-17-10-6-4-7-11-17/h4,6-7,10-11,16,18H,3,5,8-9,14-15H2,1-2H3

InChI Key

ZNFUOCRPAIYKFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C#CC1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

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